molecular formula C16H20N6O2 B2428393 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide CAS No. 1798675-81-6

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide

Cat. No.: B2428393
CAS No.: 1798675-81-6
M. Wt: 328.376
InChI Key: VYLAZKMRJAOLBH-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidinyl core substituted with a morpholine and a dimethylamino group, as well as an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and a morpholine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound can serve as a probe or inhibitor in biochemical assays. Its interactions with biological targets can help elucidate pathways and mechanisms involved in various cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development in areas such as oncology and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to desired biological outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis, DMAP shares structural similarities with the compound .

  • Isonicotinamide: The isonicotinamide moiety is a common feature in various bioactive compounds.

  • Morpholine derivatives: Compounds containing morpholine rings are widely used in pharmaceuticals and agrochemicals.

Uniqueness: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide stands out due to its unique combination of functional groups and structural features. This combination provides versatility and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-3-5-17-6-4-12)11-18-16(20-14)22-7-9-24-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLAZKMRJAOLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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